4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through several methods, primarily involving reactions of 2-aminophenol with specific brominated and fluorinated reagents. The synthesis often occurs under controlled conditions to yield the desired product efficiently.
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is classified as a benzoxazole derivative. Benzoxazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine typically involves the following steps:
Recent advancements have introduced eco-friendly catalytic methods that utilize nanomaterials and ionic liquids, allowing for higher yields and reduced reaction times .
The molecular formula of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is , with a molecular weight of approximately 213.03 g/mol. The structure features a benzene ring fused with an oxazole ring, with bromine at position 4 and fluorine at position 6.
Key structural data includes:
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is linked to its interactions with biological targets:
Key physical properties include:
Chemical properties reveal that the compound is a potential inhibitor for certain cytochrome P450 enzymes (CYP1A2) but does not inhibit others (CYP2C19, CYP2C9) .
Relevant data includes:
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine has diverse applications in scientific research:
Benzoxazole scaffolds represent a privileged structural motif in medicinal chemistry, with documented therapeutic applications spanning over seven decades. Early interest emerged from natural product isolation studies, such as the discovery of the marine antibiotic UK-1 in 1988, which featured a 2,5-bis-benzoxazolyl backbone with potent antitumor properties [3] [7]. The 1990s witnessed systematic exploration of benzoxazole pharmacophores, with over 6,400 2-substituted benzoxazole derivatives synthesized and biologically evaluated between 1990-2024 [3]. This explosion in research activity culminated in several clinically significant agents, including the antimycotic agent (+)-calyxin I and the antiviral benzoxazole-thiadiazole hybrids that entered phase II trials for HIV management [3] [7]. The scaffold's versatility stems from its balanced physicochemical properties: molecular weight typically <250 Da, cLogP range of 1.5-3.5, and capacity for both hydrogen bonding and π-π stacking interactions [7].
Table 1: Historical Milestones in Benzoxazole-Based Drug Development
Year | Development | Significance |
---|---|---|
1988 | Isolation of UK-1 | First benzoxazole natural product with documented antitumor activity |
1992 | Antimicrobial benzoxazole-pyridine hybrids | Broad-spectrum activity against Gram-positive pathogens |
2004 | Benzoxazole-based heparanase inhibitors | Novel mechanism for cancer metastasis inhibition |
2013 | PTP1B inhibitors for diabetes | First benzoxazole derivatives targeting protein tyrosine phosphatases |
2024 | Oxazolopyridine-based clinical candidates | Improved pharmacokinetic profiles over benzoxazole parent compounds |
Halogenation, particularly bromine and fluorine substitution, has emerged as a strategic tool for optimizing benzoxazole bioactivity. Bromine serves dual purposes: (1) as a hydrogen bond acceptor enhancing target binding through halogen bonding interactions with carbonyl groups and electron-rich residues, and (2) as a synthetic handle for palladium-catalyzed cross-coupling reactions enabling rapid structural diversification [3] [8]. Fluorine substitution exerts profound electronic effects—the strong electron-withdrawing nature of fluorine lowers pKa values and increases metabolic stability by blocking cytochrome P450 oxidation sites. Position-specific effects are critical: 6-fluoro substitution ortho to the oxazole oxygen creates a dipole moment that enhances DNA intercalation in anticancer derivatives [2] [3]. Contemporary studies demonstrate that bromo/fluoro co-substitution synergistically improves drug-like properties—bromine increases lipophilicity (logP +0.5 vs non-halogenated analogs) while fluorine mitigates excessive hydrophobicity through its high electronegativity [8]. This balanced halogenation approach has yielded antimicrobial compounds with MIC values <10 µM against resistant Staphylococcus aureus, representing 16-fold potency improvements versus non-halogenated counterparts [2].
Table 2: Electronic and Bioactivity Effects of Halogen Substituents in Benzoxazoles
Substituent | Electronic Effect | Lipophilicity (ΔlogP) | Biological Impact |
---|---|---|---|
4-Bromo | Weak σ-donor | +0.45 | Enhanced DNA binding in anticancer agents |
6-Fluoro | Strong σ-acceptor | -0.12 | Improved metabolic stability and membrane penetration |
4-Br/6-F combo | Orthogonal polarization | +0.33 (balanced) | Synergistic antimicrobial potency against Gram-negative strains |
The specific molecular architecture of 4-bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS# 1820640-57-0) positions it as a versatile intermediate in contemporary lead optimization campaigns. The electron-deficient benzoxazole core (π-deficient heterocycle) enables nucleophilic substitution at C2, while the bromine at C4 serves as a programmable site for metal-catalyzed derivatization [1] [8]. The C6-fluorine creates an electron gradient that directs electrophiles to the C5 position, enabling regioselective functionalization. Crucially, the 2-amine group provides a handle for constructing molecular hybrids through amidation, reductive amination, or click chemistry approaches [2] [8]. Structure-Activity Relationship (SAR) studies demonstrate that this particular substitution pattern confers exceptional bioactivity breadth: derivatives show MIC values of 13.3–28.1 µM against clinically relevant pathogens including Bacillus subtilis and Aspergillus niger, and IC50 values of 22.5–38.3 µM against colorectal carcinoma (HCT116) cells [2]. The molecular weight (231.02 g/mol) and polar surface area (58.2 Ų) fall within optimal ranges for blood-brain barrier penetration, expanding potential CNS applications [1] [3].
Table 3: Key SAR Findings for 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Derivatives
Derivative | C2 Modification | Antimicrobial MIC (µM) | Anticancer IC50 (µM) | Key SAR Insight |
---|---|---|---|---|
Compound 4 | Triazole-amide | 14.0 (E. coli) | 22.5 (HCT116) | Electron-withdrawing groups enhance dual activity |
Compound 5 | Chloroaniline | 13.3 (B. subtilis) | >100 | Ortho-Cl critical for Gram-positive specificity |
Compound 7 | Methyl-propargyl | 27.3 (K. pneumoniae) | >100 | Alkynyl linkers improve bacterial penetration |
Compound 16 | m-Bromoaniline | 28.1 (A. niger) | 38.3 (HCT116) | meta-Br boosts antifungal/anticancer overlap |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9